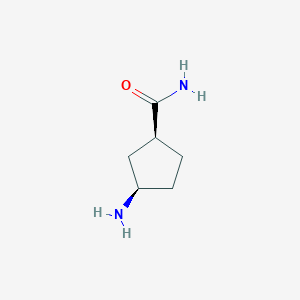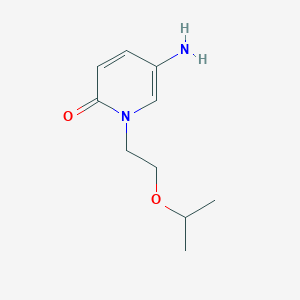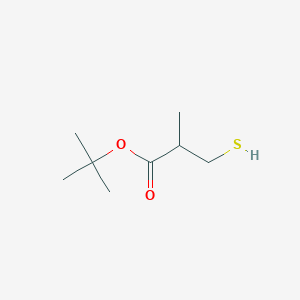
Tert-butyl 2-methyl-3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyl-3-sulfanylpropanoate: is an organic compound with the molecular formula C8H16O2S. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a sulfanyl (thiol) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize tert-butyl 2-methyl-3-sulfanylpropanoate involves the reaction of tert-butyl magnesium chloride with 2-methyl-3-sulfanylpropanoic acid. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Esterification: Another method involves the esterification of 2-methyl-3-sulfanylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-methyl-3-sulfanylpropanoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, in anhydrous ether solvent, under reflux conditions.
Substitution: Alkyl halides, in the presence of a base like sodium hydride, under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 2-methyl-3-sulfanylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Bioconjugation: The sulfanyl group allows for bioconjugation reactions, where the compound can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting thiol-sensitive pathways.
Industry:
Polymer Chemistry: The compound is used in the modification of polymers to introduce sulfanyl functionalities, enhancing the material properties.
Mecanismo De Acción
Mechanism of Action: The mechanism by which tert-butyl 2-methyl-3-sulfanylpropanoate exerts its effects is primarily through its reactive sulfanyl group. This group can form covalent bonds with various molecular targets, including enzymes and receptors, altering their activity. The ester group can also undergo hydrolysis, releasing the active sulfanyl-containing acid.
Molecular Targets and Pathways:
Enzymes: The sulfanyl group can inhibit or activate enzymes by forming disulfide bonds or undergoing redox reactions.
Receptors: It can modulate receptor activity by covalent modification, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Tert-butyl 3-sulfanylpropanoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Tert-butyl 2-methyl-3-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of a sulfanyl group, resulting in different chemical properties and uses.
Tert-butyl 2-methyl-3-aminopropanoate: Contains an amino group, making it more basic and suitable for different types of reactions.
Uniqueness: Tert-butyl 2-methyl-3-sulfanylpropanoate is unique due to the presence of both a bulky tert-butyl ester group and a reactive sulfanyl group. This combination allows for versatile chemical reactions and applications in various fields, from organic synthesis to biological studies.
Propiedades
Fórmula molecular |
C8H16O2S |
|---|---|
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-6(5-11)7(9)10-8(2,3)4/h6,11H,5H2,1-4H3 |
Clave InChI |
ABAKQOZUEHHXFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
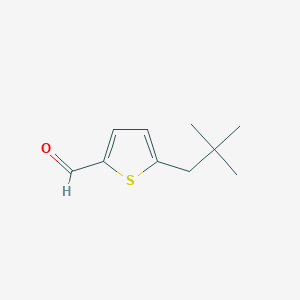
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
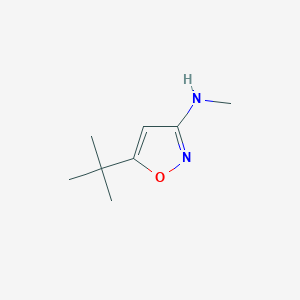
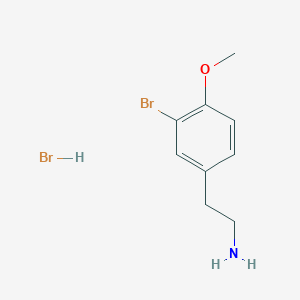
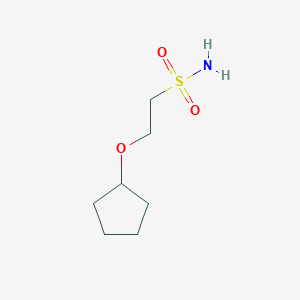
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
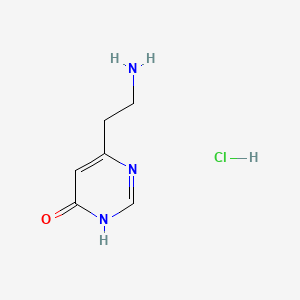
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
